molecular formula C18H14O B7798477 2-Phenoxybiphenyl CAS No. 28984-89-6

2-Phenoxybiphenyl

Cat. No.: B7798477
CAS No.: 28984-89-6
M. Wt: 246.3 g/mol
InChI Key: UHJWZORSTYATLW-UHFFFAOYSA-N
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Description

2-Phenoxybiphenyl is an organic compound with the chemical formula C18H14O. It consists of a biphenyl structure with a phenoxy group attached to one of the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxybiphenyl can be synthesized through several methods. One common approach involves the Ullmann reaction, where an aryl halide reacts with a phenol in the presence of a copper catalyst. This reaction typically requires high temperatures and can be challenging due to the need for precise control over reaction conditions .

Another method involves the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a boronic acid with an aryl halide. This method is favored for its mild reaction conditions and high yields .

Industrial Production Methods: Industrial production of this compound often employs the Ullmann reaction due to its scalability. The reaction is carried out in large reactors with controlled temperatures and pressures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenoxybiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxybiphenyl involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-Phenoxybiphenyl can be compared with other biphenyl derivatives such as:

Uniqueness: this compound’s unique structure, with the phenoxy group attached to the biphenyl core, gives it distinct chemical properties that make it valuable in various applications. Its ability to undergo diverse chemical reactions and its role as a versatile intermediate in organic synthesis highlight its importance in scientific research and industry .

Properties

IUPAC Name

1-phenoxy-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJWZORSTYATLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891183
Record name 2-Biphenylyl phenyl ether
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Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6738-04-1, 28984-89-6
Record name 2-Phenoxy-1,1′-biphenyl
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Record name 2-Biphenylyl phenyl ether
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Record name 1,1'-Biphenyl, phenoxy-
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Record name Phenoxy-2-diphenyl
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Record name 1,1'-Biphenyl, phenoxy-
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Record name 2-Biphenylyl phenyl ether
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Record name 2-phenoxy-1,1'-biphenyl
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Record name 2-BIPHENYLYL PHENYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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